molecular formula C₄₀H₄₃NO₁₆S B1140737 雷洛昔芬 6,4'-双-β-D-葡萄糖醛酸苷 CAS No. 182507-20-6

雷洛昔芬 6,4'-双-β-D-葡萄糖醛酸苷

货号 B1140737
CAS 编号: 182507-20-6
分子量: 825.83
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Raloxifene undergoes extensive conjugation to form the 6-beta- and 4'-beta-glucuronides in vivo, involving key enzymes like UDP-glucuronosyltransferases (UGTs) UGT1A1 and UGT1A8 for both glucuronides, and UGT1A10 for the 4'-beta-glucuronide specifically. This biotransformation is significant for its presystemic clearance, with both liver and intestinal microsomes contributing to the glucuronidation process, indicating a substantial role of intestinal metabolism in its overall pharmacokinetics (Kemp, Fan, & Stevens, 2002).

Molecular Structure Analysis

Raloxifene and its glucuronides' molecular structure elucidation involves advanced spectroscopic techniques. For instance, microbial processes have been identified for the synthesis of raloxifene glucuronides, showcasing the complexity and specificity of its metabolism and the resulting structural diversity of its metabolites. The characterization of these processes underscores the intricate molecular interactions and transformations raloxifene undergoes post-administration (Briggs et al., 1999).

Chemical Reactions and Properties

The glucuronidation of Raloxifene, catalyzed by specific UGTs, highlights its chemical reactivity and the enzymatic specificity towards different molecular sites. This process significantly alters Raloxifene's chemical properties, enhancing its solubility and facilitating its excretion. The involvement of UGT1A1, UGT1A8, and UGT1A10 in these reactions emphasizes the selective nature of these enzymatic transformations and their impact on Raloxifene's pharmacokinetic behaviors (Kishi et al., 2016).

Physical Properties Analysis

The physical properties of Raloxifene and its glucuronides, such as solubility and stability, are crucial for its pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular changes during glucuronidation, affecting its absorption, distribution, metabolism, and excretion (ADME) processes. The extensive glucuronidation leading to the formation of raloxifene glucuronides is a key factor in its limited oral bioavailability, highlighting the importance of understanding these properties for optimizing its therapeutic efficacy and safety (Trdan et al., 2011).

科学研究应用

代谢和药代动力学

雷洛昔芬经过广泛的结合,形成 6-β- 和 4'-β-葡萄糖醛酸苷,这由人肝脏和肠道微粒体中的 UDP-葡萄糖醛酸转移酶 (UGT),如 UGT1A1 和 UGT1A8 介导。这种代谢途径极大地促进了雷洛昔芬的全身前清除,表明肠道葡萄糖醛酸苷化在其生物利用度受限中所起的作用 (Kemp, D. C., Fan, P., & Stevens, J., 2002)。此外,UGT1A8 中的多态性会影响雷洛昔芬的代谢,可能影响药物的功效和安全性 (Sun, D., Jones, N., Manni, A., & Lazarus, P., 2013)。

葡萄糖醛酸苷的微生物生成

使用链霉菌属,制备雷洛昔芬葡萄糖醛酸苷的微生物工艺,为生成这些代谢物提供了一条新途径,突出了其在临床试验和研究环境中的重要应用。这种生物转化过程强调了微生物系统在为研究目的生产特定药物代谢物方面的价值 (Briggs, B. et al., 1999)。

用于检测的分析方法

开发用于测定生物样品中雷洛昔芬及其葡萄糖醛酸苷的液相色谱-串联质谱 (LC-MS/MS) 检测,代表了一项关键的研究应用。这些方法能够准确、精确地定量雷洛昔芬代谢物,从而促进药代动力学和药效学研究 (Trdan, T., Roškar, R., Trontelj, J., Ravnikar, M., & Mrhar, A., 2011)。

在药物代谢和安全性中的作用

对人畜模型中雷洛昔芬葡萄糖醛酸苷化的研究,阐明了药物的代谢途径及其对安全性和有效性的影响。代谢酶和转运蛋白(如 UGT 和多药耐药相关蛋白 (MRP))之间的相互作用决定了雷洛昔芬葡萄糖醛酸苷的全身利用和排泄,影响了药物反应和潜在毒性 (Dalvie, D. et al., 2008)。

作用机制

Target of Action

Raloxifene 6,4’-Bis-beta-D-glucuronide is a metabolite of Raloxifene . The primary target of Raloxifene is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle and reproductive development, as well as the maintenance of bone and cardiovascular health .

Mode of Action

Raloxifene acts as a selective estrogen receptor modulator (SERM) . It exhibits both estrogenic agonist and antagonist effects, depending on the specific tissue . In bone, lipid metabolism, and blood coagulation, it has estrogenic effects, while it mediates anti-estrogenic effects on breast and uterine tissues .

Biochemical Pathways

Raloxifene’s interaction with estrogen receptors leads to differential regulation of various biochemical pathways. Its estrogenic action on bone helps preserve bone mineral density, thus playing a role in the prevention of osteoporosis . Its anti-estrogenic effects on breast tissue help decrease the risk of breast cancer in postmenopausal women .

Pharmacokinetics

Raloxifene, the parent compound, is known to have a bioavailability of 2% . It is extensively bound to plasma proteins (>95%) and undergoes extensive first-pass metabolism in the liver and intestines . The elimination half-life of Raloxifene is approximately 28 hours after a single dose and 33 hours after multiple doses .

Result of Action

The main effects of Raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women .

属性

IUPAC Name

(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-13-12-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)18-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29+,30-,31+,32-,33+,34?,35?,39+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIAOPAUTIPRHI-BPLPKISHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@@H]7[C@@H]([C@@H]([C@H](C(O7)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43NO16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene 6,4'-Bis-beta-D-glucuronide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。